molecular formula C23H28ClN3O3S B2472713 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride CAS No. 1215370-90-3

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride

Cat. No. B2472713
CAS RN: 1215370-90-3
M. Wt: 462.01
InChI Key: PTOWMDVQGZIISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O3S and its molecular weight is 462.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Janardhan et al. (2014) explored the use of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a building block in synthesizing thiazolo[3,2-a]pyrimidinone products, confirming the structure of these products through analytical and spectral studies, including single crystal X-ray data (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Antitumor and Anticancer Properties

Antimicrobial Activity

  • Jayadevappa et al. (2012) synthesized 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides and demonstrated their antimicrobial activity against various fungal and bacterial strains, showing superior in vitro activity compared to standard drugs (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
  • Bhoi et al. (2015) synthesized novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with potent antibacterial activity against Gram-positive and Gram-negative bacteria (Bhoi, Borad, Parmar, & Patel, 2015).

Pharmacological Studies

  • Chapman et al. (1971) studied ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives, converting them into various compounds including morpholine derivatives, and included preliminary pharmacological studies of these compounds (Chapman, Clarke, Gore, & Sharma, 1971).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-2-29-19-8-9-20-21(17-19)30-23(24-20)26(11-10-25-12-14-28-15-13-25)22(27)16-18-6-4-3-5-7-18;/h3-9,17H,2,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOWMDVQGZIISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride

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